molecular formula C10H22ClN3O2 B1419240 N-(propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide hydrochloride CAS No. 1171438-67-7

N-(propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide hydrochloride

Cat. No. B1419240
CAS RN: 1171438-67-7
M. Wt: 251.75 g/mol
InChI Key: XLLWXONGOXYLLV-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide hydrochloride, also known as N-acetylmethylaminoacetamide hydrochloride, is a synthetic compound used in a variety of lab experiments. It is a colorless crystalline solid and is soluble in water, ethanol, methanol, and other organic solvents. This compound has a wide range of applications in scientific research and has been used in a variety of biochemical, physiological, and pharmacological studies.

Scientific Research Applications

Pharmacological Properties and Clinical Use

N-(propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide hydrochloride, a chemical structure related to various pharmacologically active compounds, has diverse clinical applications. One such related compound, ketamine hydrochloride, is recognized for its general anesthetic and analgesic properties. It acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which has prompted renewed clinical interest due to the role of the NMDA receptor in processing nociceptive input. Low-dose ketamine, specifically, may enhance postoperative pain management and reduce opioid-related adverse effects, though further research is needed to refine its application in this context (Schmid, Sandler, & Katz, 1999).

Carcinogenicity and Mutagenicity Assessment

The structural analogues of certain carcinogens, such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated to understand their potential carcinogenicity. This includes compounds like N-(5-p-acetamidophenylthiophen-2-yl)acetamide. These compounds were assessed for mutagenicity and carcinogenic potential through in vitro assays like the Salmonella reverse-mutation assay and the cell-transformation assay of Styles. The findings suggest potential carcinogenicity, although the overall chemical and biological behavior raises questions about their capability to cause tumors in vivo (Ashby et al., 1978).

Neurological Receptor Trafficking and Brain Diseases

Research on glutamate receptors, particularly NMDA receptors (NMDARs), has shed light on the molecular mechanisms involved in receptor biosynthesis, endoplasmic reticulum (ER) release, and transport to synaptic sites. Abnormalities in NMDAR functioning are linked to various psychiatric and neurological diseases, making this an important area of study. Understanding these molecular mechanisms can enhance knowledge of normal synaptic physiology and the etiology of brain diseases (Horak, Petralia, Kaniaková, & Sans, 2014).

Environmental and Health Concerns

The broader biological effects of chemicals related to this compound, such as acetamide, formamide, and their derivatives, are of concern. For instance, the accumulation of recalcitrant compounds like acetaminophen in the environment has driven research towards advanced oxidation processes (AOPs) for degradation. This research aims to understand the kinetics, mechanisms, by-products, and biotoxicity associated with these processes, contributing to environmental safety and public health (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name

2-[[2-oxo-2-(propan-2-ylamino)ethyl]amino]-N-propan-2-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2.ClH/c1-7(2)12-9(14)5-11-6-10(15)13-8(3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,14)(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLWXONGOXYLLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CNCC(=O)NC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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